Benzamide, 2-(4-hydroxybenzylidenamino)-
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Overview
Description
2-[(4-Hydroxybenzylidene)amino]benzamide is a Schiff base compound derived from the condensation of 4-hydroxybenzaldehyde and 2-aminobenzamide. This compound has garnered significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-hydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods: The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like hydroxide ions and conditions involving high temperatures and polar solvents are often employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The biological activities of 2-[(4-hydroxybenzylidene)amino]benzamide are primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The compound competes with purines, inhibiting bacterial nucleic acids and protein synthesis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways and molecular targets.
Comparison with Similar Compounds
- 4-[(2-Hydroxybenzylidene)amino]benzamide
- N-(3-Amino-4-methylphenyl)benzamide
- Substituted Benzimidazoles
Comparison: 2-[(4-Hydroxybenzylidene)amino]benzamide stands out due to its unique combination of antimicrobial, antioxidant, and anticancer properties. While similar compounds like substituted benzimidazoles also exhibit antimicrobial and anticancer activities, the specific molecular interactions and pathways involved can differ, highlighting the uniqueness of 2-[(4-hydroxybenzylidene)amino]benzamide .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O2/c15-14(18)12-3-1-2-4-13(12)16-9-10-5-7-11(17)8-6-10/h1-9,17H,(H2,15,18) |
InChI Key |
ZHAHOPNQFGYRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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